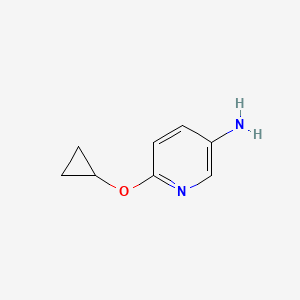![molecular formula C26H14N4O6S2 B12969894 4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzo[c][1,2,5]thiadiazole core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with two hydroxybenzoic acid groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) typically involves multiple steps, starting with the preparation of the bibenzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the unsubstituted bibenzo[c][1,2,5]thiadiazole can be synthesized by treating tetrahydro-bibenzo[c][1,2,5]thiadiazole dioxide with lithium hexamethyldisilazide
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment. This ensures that the compound can be produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as alkyl or acyl groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity, which are valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) involves its interaction with molecular targets and pathways within cells. The compound’s ability to donate or accept electrons makes it an effective participant in redox reactions, which are crucial for various biochemical processes. Additionally, its structural features allow it to bind to specific proteins or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:
4,4’-Bibenzo[c][1,2,5]thiadiazole: This compound lacks the hydroxybenzoic acid groups, resulting in different chemical and physical properties.
4,4’-Bibenzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Benzo[c][1,2,5]thiadiazole derivatives:
The uniqueness of 4,4’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)bis(2-hydroxybenzoic acid) lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C26H14N4O6S2 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
4-[4-[7-(4-carboxy-3-hydroxyphenyl)-2,1,3-benzothiadiazol-4-yl]-2,1,3-benzothiadiazol-7-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C26H14N4O6S2/c31-19-9-11(1-3-17(19)25(33)34)13-5-7-15(23-21(13)27-37-29-23)16-8-6-14(22-24(16)30-38-28-22)12-2-4-18(26(35)36)20(32)10-12/h1-10,31-32H,(H,33,34)(H,35,36) |
Clave InChI |
BIEVIBZASKHCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C5=NSN=C45)C6=CC(=C(C=C6)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)







![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)

![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
